molecular formula C9H13ClO5 B8397788 2-Chloro-3-oxo-pentanedioic acid diethyl ester

2-Chloro-3-oxo-pentanedioic acid diethyl ester

Cat. No.: B8397788
M. Wt: 236.65 g/mol
InChI Key: DRXLGCZDLWMAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-oxo-pentanedioic acid diethyl ester is a useful research compound. Its molecular formula is C9H13ClO5 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClO5

Molecular Weight

236.65 g/mol

IUPAC Name

diethyl 2-chloro-3-oxopentanedioate

InChI

InChI=1S/C9H13ClO5/c1-3-14-7(12)5-6(11)8(10)9(13)15-4-2/h8H,3-5H2,1-2H3

InChI Key

DRXLGCZDLWMAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C(=O)OCC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-oxo-pentanedioic acid diethyl ester (1122 g, 5.327 mol) in CH2Cl2 (3 L) and cool to −9° C. To the above solution, slowly add a solution of sulfuryl chloride (374 g, 2.69 mol) in CH2Cl2 (3 L) over 3 h. Upon completion, add a second charge of sulfuryl chloride (374 g, 2.69 mol) in CH2Cl2 (3 L) over 4 h. Stir the resulting cooled solution for one hour, then warm to room temperature and stir overnight. Cool the solution in an ice bath and slowly add water (8 L). Stir for 15 min, then separate the layers. Extract the aqueous layer with additional CH2Cl2. Combine the organic phases and wash with saturated NaHCO3 (3 L). Dry and concentrate the organic solution to obtain 1370 g (105%) of the title compound as a colorless oil. Use the material as-is in the next reaction without further purification. ES/MS m/z (35Cl) 235 [M−1]−.
Quantity
1122 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
374 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
Yield
105%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.